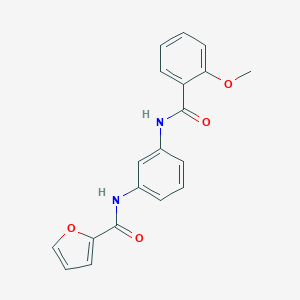![molecular formula C16H9Cl2NO4 B246301 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate, also known as Pyridafuron, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has a molecular formula of C16H8Cl2NO3.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of DNA and RNA. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to disrupt the cell cycle and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has not been extensively studied for its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. One potential direction is to further investigate its mechanism of action. Understanding how 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate inhibits cancer cell growth could lead to the development of more effective cancer therapies. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This information could help to optimize the dosing and administration of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be tested in combination with other anticancer drugs to determine its potential as a synergistic therapy. Finally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be further studied for its potential applications in treating fungal infections.
Méthodes De Synthèse
The synthesis of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate involves the reaction of 3,5-dichloro-2-hydroxypyridine with 4-hydroxybenzene-1,2-dicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then treated with furoic acid chloride to obtain 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
Applications De Recherche Scientifique
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have potential applications in scientific research. It has been studied for its antitumor and antifungal activities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal activity against various fungal strains.
Propriétés
Formule moléculaire |
C16H9Cl2NO4 |
|---|---|
Poids moléculaire |
350.1 g/mol |
Nom IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-10-8-13(18)15(19-9-10)22-11-3-5-12(6-4-11)23-16(20)14-2-1-7-21-14/h1-9H |
Clé InChI |
NHVPTMCDYIKSJZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canonique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)

